molecular formula C11H11N5OS B11291722 4H-[1,2,4]Triazolo[4,3-a]quinazolin-5-one, 4-amino-1-ethylsulfanyl-

4H-[1,2,4]Triazolo[4,3-a]quinazolin-5-one, 4-amino-1-ethylsulfanyl-

Cat. No.: B11291722
M. Wt: 261.31 g/mol
InChI Key: GPRQXQPNMIKRDD-UHFFFAOYSA-N
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Description

4-AMINO-1-(ETHYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-1-(ETHYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by reacting an appropriate hydrazine derivative with a suitable nitrile or ester under acidic or basic conditions.

    Cyclization: The intermediate formed in the first step undergoes cyclization with an appropriate quinazoline derivative to form the triazoloquinazoline core.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution reactions using ethylthiol or its derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-1-(ETHYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazoloquinazolines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-1-(ETHYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE is unique due to the presence of the ethylsulfanyl group and the specific arrangement of the triazoloquinazoline core.

Properties

Molecular Formula

C11H11N5OS

Molecular Weight

261.31 g/mol

IUPAC Name

4-amino-1-ethylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C11H11N5OS/c1-2-18-11-14-13-10-15(11)8-6-4-3-5-7(8)9(17)16(10)12/h3-6H,2,12H2,1H3

InChI Key

GPRQXQPNMIKRDD-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C2N1C3=CC=CC=C3C(=O)N2N

Origin of Product

United States

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